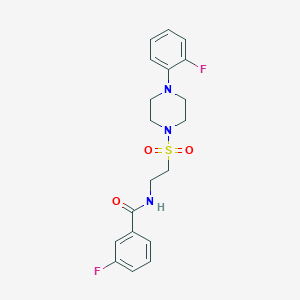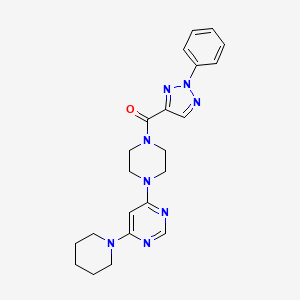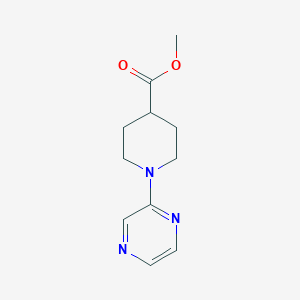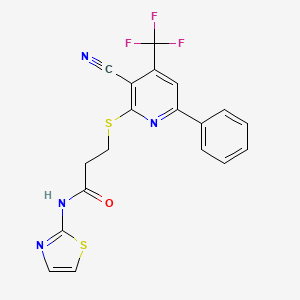
3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a pyridine ring substituted with cyano, phenyl, and trifluoromethyl groups, a thiazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the cyano, phenyl, and trifluoromethyl groups can be introduced through various substitution reactions.
Thioether Formation: The pyridine derivative can then be reacted with a thioether reagent to introduce the thio group.
Amide Formation: Finally, the thiazole ring can be coupled with the thioether intermediate through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether or amide functionalities.
Reduction: Reduction reactions could target the cyano group or other reducible functionalities.
Substitution: Various substitution reactions can occur on the aromatic rings, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide may have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and potential biological activity.
Biological Research: Studying its interactions with biological targets, such as enzymes or receptors.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the specific biological activity of the compound, which could involve inhibition or activation of target proteins, modulation of signaling pathways, or other biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide: can be compared with other pyridine or thiazole derivatives that have similar substituents.
Unique Features: The combination of cyano, phenyl, and trifluoromethyl groups on the pyridine ring, along with the thiazole and propanamide functionalities, may confer unique properties in terms of biological activity and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases would be necessary
Propriétés
IUPAC Name |
3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS2/c20-19(21,22)14-10-15(12-4-2-1-3-5-12)25-17(13(14)11-23)28-8-6-16(27)26-18-24-7-9-29-18/h1-5,7,9-10H,6,8H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWKZNNATQDFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2613072.png)

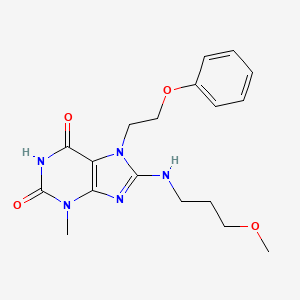
![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)
![2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2613082.png)

![ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B2613085.png)
![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2613087.png)
![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)
![2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2613089.png)

